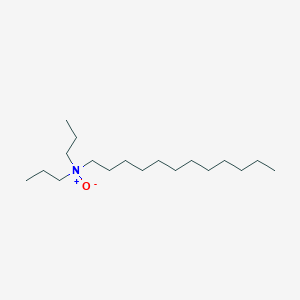
N,N-Dipropyldodecan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyldodecan-1-amine N-oxide is a chemical compound with the molecular formula C18H39NO. It is an amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their surfactant properties and are commonly used in various consumer products such as shampoos, conditioners, and detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the treatment of the tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes using packed-bed microreactors. These methods are more efficient and environmentally friendly compared to traditional batch reactors. Hydrogen peroxide is the most commonly used oxidizing agent in these processes .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dipropyldodecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Dipropyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and industrial detergents
Mecanismo De Acción
The mechanism of action of N,N-Dipropyldodecan-1-amine N-oxide involves its surfactant properties. The compound interacts with cell membranes, altering their permeability and stability. This interaction is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into lipid bilayers and disrupt their structure .
Comparación Con Compuestos Similares
Similar Compounds
Lauryldimethylamine oxide: Another amine oxide commonly used in consumer products.
N-Methylmorpholine N-oxide: Used as an oxidant in various chemical reactions.
Pyridine N-oxide: A water-soluble crystalline solid used in organic synthesis
Uniqueness
N,N-Dipropyldodecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of two propyl groups attached to the nitrogen atom. This structure imparts distinct surfactant properties, making it particularly effective in certain applications compared to other amine oxides .
Propiedades
Número CAS |
104593-41-1 |
|---|---|
Fórmula molecular |
C18H39NO |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
N,N-dipropyldodecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-18-19(20,16-5-2)17-6-3/h4-18H2,1-3H3 |
Clave InChI |
KOCNEHDOMLOUNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](CCC)(CCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetate](/img/structure/B14345564.png)
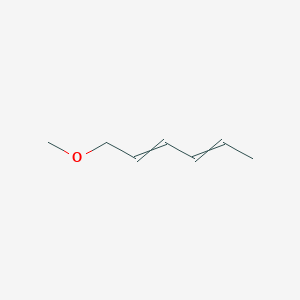
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

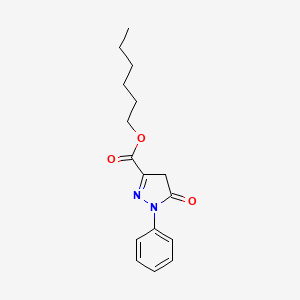
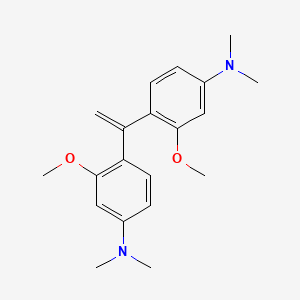
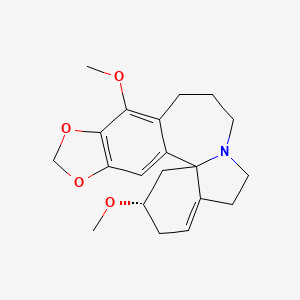
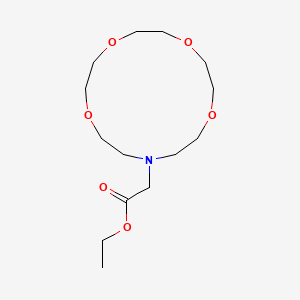
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)

